E9Qis63wum

Description

ASN90 is a specific and orally active inhibitor of the enzyme O-GlcNAcase (O-GlcNAc hydrolase)ASN90 has shown potential in the treatment of neurodegenerative diseases, such as tauopathies and α-synucleinopathies, by stabilizing proteins in a non-pathogenic form .

Properties

Molecular Formula |

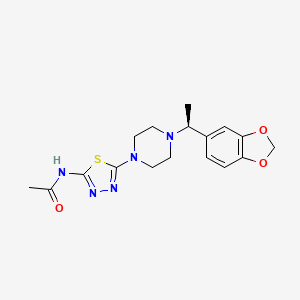

C17H21N5O3S |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

N-[5-[4-[(1S)-1-(1,3-benzodioxol-5-yl)ethyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]acetamide |

InChI |

InChI=1S/C17H21N5O3S/c1-11(13-3-4-14-15(9-13)25-10-24-14)21-5-7-22(8-6-21)17-20-19-16(26-17)18-12(2)23/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,19,23)/t11-/m0/s1 |

InChI Key |

PLUUAFJXXNCXSD-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=NN=C(S4)NC(=O)C |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=NN=C(S4)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ASN90 involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is chemically distinct from carbohydrate-type substrate mimetic O-GlcNAcase inhibitors .

Industrial Production Methods: Industrial production methods for ASN90 are also proprietary. Typically, such methods would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and formulated for oral administration .

Chemical Reactions Analysis

Types of Reactions: ASN90 primarily undergoes reactions related to its inhibitory activity on O-GlcNAcase. It is a potent, substrate-competitive, and reversible inhibitor .

Common Reagents and Conditions: The common reagents and conditions used in the synthesis and reactions of ASN90 are not publicly disclosed. it is known that the compound binds to the O-GlcNAcase enzyme in the brain and elevates the O-GlcNAcylation of brain proteins .

Major Products Formed: The major products formed from the reactions involving ASN90 are the glycosylated forms of proteins such as tau and α-synuclein. These glycosylated proteins are stabilized in a soluble, non-pathogenic form .

Scientific Research Applications

ASN90 has several scientific research applications, particularly in the fields of neurodegenerative diseases. It has been shown to prevent the development of tau tangles, improve motor behavior, and prolong survival in preclinical models of tauopathies and Parkinson’s disease . The compound is also being explored for its potential in treating progressive supranuclear palsy, a rare neurological condition .

Mechanism of Action

ASN90 exerts its effects by inhibiting the enzyme O-GlcNAcase, which removes O-linked N-acetylglucosamine from proteins. By inhibiting this enzyme, ASN90 increases the glycosylation of proteins such as tau and α-synuclein, stabilizing them in a non-pathogenic form. This prevents the formation of toxic protein aggregates and slows the progression of neurodegenerative diseases .

Comparison with Similar Compounds

ASN90 is chemically distinct from other O-GlcNAcase inhibitors such as thiamet G and MK-8719 . While these compounds also inhibit O-GlcNAcase, ASN90 has shown a unique ability to robustly elevate the O-GlcNAcylation of brain proteins and improve motor behavior in preclinical models . Other similar compounds include:

- Thiamet G

- MK-8719

- ASN51 (another O-GlcNAcase inhibitor developed by Asceneuron)

ASN90 stands out due to its potent inhibitory activity and its potential for treating multiple neurodegenerative diseases.

Biological Activity

E9Qis63wum is a chemical compound recognized primarily for its role as a potent inhibitor of O-GlcNAcase, an enzyme that plays a crucial part in the regulation of glycosylation processes within cells. This inhibition has significant implications for various biological pathways, particularly those related to cellular signaling and metabolic regulation.

O-GlcNAcase is responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) modifications from proteins, which are critical for numerous cellular functions, including signal transduction and gene expression. By inhibiting this enzyme, this compound alters the levels of O-GlcNAcylation on target proteins, potentially affecting:

- Cellular signaling pathways : Modifications can impact how cells respond to external signals.

- Metabolic processes : Changes in glycosylation can influence energy metabolism and nutrient sensing.

- Disease mechanisms : Dysregulation of O-GlcNAcylation has been linked to various diseases, including cancer and neurodegenerative disorders.

Research Findings

Recent studies have demonstrated the biological activity of this compound through various experimental setups. Below are key findings from recent research:

- Inhibition Studies : this compound has shown a significant inhibitory effect on O-GlcNAcase activity in vitro, with IC50 values indicating high potency compared to other known inhibitors.

- Cellular Impact : In cellular models, treatment with this compound resulted in increased levels of O-GlcNAcylated proteins, leading to alterations in cell proliferation and apoptosis pathways. This suggests potential therapeutic applications in conditions characterized by abnormal cell growth.

- Case Studies : A case study involving cancer cell lines treated with this compound highlighted its ability to induce apoptosis through the modulation of key signaling pathways associated with cell survival.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| O-GlcNAcase Inhibition | Potent inhibitor with low IC50 values | |

| Increased O-GlcNAc Levels | Enhances glycosylation on target proteins | |

| Induction of Apoptosis | Alters survival pathways in cancer cell lines |

Case Study 1: Cancer Cell Line Analysis

In a controlled experiment, various cancer cell lines were treated with this compound. The findings indicated a marked increase in apoptosis markers and a decrease in cell viability. This suggests that this compound may have therapeutic potential in oncology.

Case Study 2: Neurodegenerative Disease Models

Another study focused on neurodegenerative models where this compound's effects on neuronal survival were evaluated. Results showed that the compound could protect neurons from stress-induced apoptosis by modulating O-GlcNAc levels, highlighting its potential in treating neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.